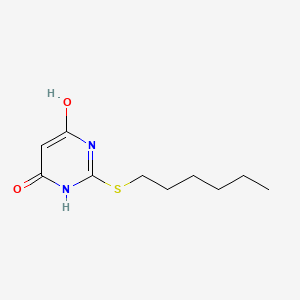

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

Overview

Description

2-Hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one, also known as 2-HTP, is a potent orthosteric and allosteric agonist of GPR841. It has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one. However, computational chemical synthesis analysis and pathway design have been used to transform complex problems into regular processes of structural simplification2. This could potentially be applied to the synthesis of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one.Molecular Structure Analysis

The molecular structure of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is not explicitly mentioned in the search results. However, it is known that it is a potent agonist of GPR841, which suggests it has a structure that allows it to bind effectively to this receptor.Chemical Reactions Analysis

Specific chemical reactions involving 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one are not mentioned in the search results. However, theoretical analysis of chemical reactions using a variational quantum eigensolver method has been proposed for analyzing structural variations of molecules and chemical reactions3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one are not provided in the search results. However, it is known that it has a molecular weight of 228.31 g/mol1.Scientific Research Applications

Synthesis and Pharmacological Potential

- Flexible Synthesis for GABA Enhancers : The compound 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one has been utilized in the synthesis of GABA B enhancers, demonstrating its potential in pharmacological applications (Verron et al., 2007).

Molecular Structure and Spectroscopy

- Structural and Spectroscopic Analysis : Comprehensive studies have been conducted on related pyrimidin-2-yl compounds, focusing on their molecular structure and spectroscopic properties, which can be instrumental in understanding the behavior of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one in various applications (Mansour & Ghani, 2013).

Antimicrobial Activity

- Antimicrobial Properties : Certain derivatives of pyrimidin-4-ylsulfanyl compounds have been synthesized and evaluated for their antimicrobial activity, indicating the potential of 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one in developing antimicrobial agents (Mallikarjunaswamy et al., 2017).

Anti-inflammatory and Analgesic Applications

- Anti-inflammatory and Analgesic Potency : Research on pyrimidine derivatives has shown their potential as anti-inflammatory and analgesic agents, suggesting similar possibilities for 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one (Antre et al., 2011).

Chemical Synthesis and Catalysis

- Regioselective Synthesis : The compound has been used in the regioselective synthesis of thiazolo[3,2-a]pyrimidin-7-ones, highlighting its role in facilitating specific chemical reactions (Keivanloo et al., 2014).

Antiviral Activity

- Potential Against Hepatitis C Virus : Derivatives of dihydro-hydroxyl-phene-thylsulfanyl-ω-cyclohexyl/phenyl-oxopyrimidine, related to 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one, have shown moderate activity against hepatitis C virus, suggesting potential antiviral applications (Wu et al., 2017).

Hydrogen-bonded Supramolecular Assemblies

- Supramolecular Chemistry : The use of pyrimidine derivatives in creating novel crown-containing hydrogen-bonded supramolecular assemblies underlines the versatility of these compounds in advanced chemical applications (Fonari et al., 2004).

Safety And Hazards

Specific safety and hazard information for 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is not available in the search results. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Future Directions

The future directions of research involving 2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one are not explicitly mentioned in the search results. However, given its role as a potent agonist of GPR841, it may have potential applications in the study of diseases or conditions involving this receptor.

properties

IUPAC Name |

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXOAKRMLQKLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

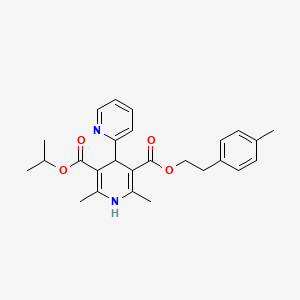

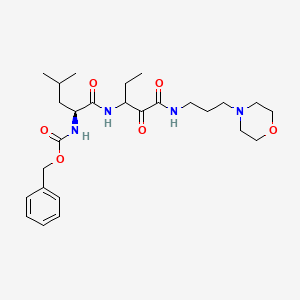

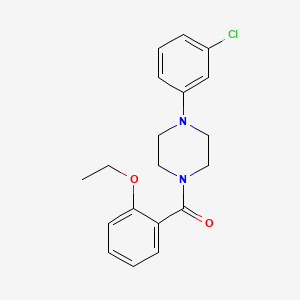

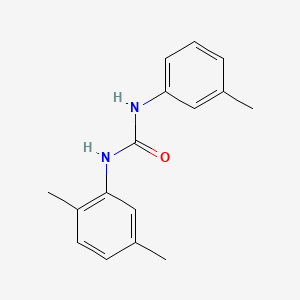

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)